2-Methanesulfonyl-5-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonyl-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c1-15(13,14)8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEUADHWTAXVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methanesulfonyl 5 Nitrobenzonitrile and Its Analogs
Direct Synthetic Routes
Direct synthetic strategies for 2-methanesulfonyl-5-nitrobenzonitrile and its analogs are predominantly characterized by the late-stage introduction of the sulfonyl group or its precursor. These methods are advantageous as they often utilize readily available starting materials and proceed with high efficiency due to the electronic nature of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of highly functionalized aromatic compounds like this compound. This reaction involves the displacement of a suitable leaving group on the aromatic ring by a nucleophile. The success of SNAr is heavily dependent on the electronic activation of the aromatic ring, a condition well-met by the target molecule.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. In the first, and usually rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for the stabilization of this intermediate. pressbooks.pub In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org
Kinetic studies on analogous systems, such as the reaction of 1-halo-2,4-dinitrobenzenes with various nucleophiles, provide valuable insights into the mechanism. acs.orgfrontiersin.orgnih.gov These studies often reveal that the formation of the Meisenheimer complex is the slow step, and the rate of reaction is highly sensitive to the nature of the nucleophile, the leaving group, and the solvent. nih.govfigshare.comnih.gov For instance, kinetic data for the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in acetonitrile (B52724) show that the reaction is catalyzed by a second amine molecule, suggesting a complex transition state. nih.govfigshare.com
The feasibility and rate of SNAr reactions are profoundly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. numberanalytics.comnumberanalytics.com In the case of this compound, the nitro (-NO2), sulfonyl (-SO2CH3), and cyano (-CN) groups all serve as powerful activators. These groups facilitate the reaction by withdrawing electron density from the aromatic ring, thereby making it more susceptible to nucleophilic attack. wikipedia.org
The activating power of these groups stems from their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects. The nitro group is particularly effective in this role, especially when positioned ortho or para to the site of nucleophilic attack, as it can delocalize the negative charge onto its oxygen atoms. pressbooks.pub The sulfonyl and cyano groups also contribute significantly to the activation of the ring. Quantitative studies, such as those employing Hammett plots, have been used to correlate the electronic properties of substituents with reaction rates in SNAr reactions, confirming the strong activating nature of these functionalities. researchgate.netlibretexts.org
Table 1: Relative Activating Effect of Common Electron-Withdrawing Groups in SNAr Reactions
| Activating Group | Position Relative to Leaving Group | General Activating Strength |
|---|---|---|
| Nitro (-NO₂) | ortho, para | Very Strong |
| Sulfonyl (-SO₂R) | ortho, para | Strong |
| Cyano (-CN) | ortho, para | Strong |
Note: The relative activating strength is a generalization and can be influenced by the specific reaction conditions.
The choice of both the leaving group and the nucleophile is critical for the successful execution of an SNAr reaction. A good leaving group must be able to depart from the Meisenheimer complex, and its ability to do so is related to its stability as an anion. For SNAr reactions, the typical trend for halogen leaving groups is F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.orgnih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step. wikipedia.orgnih.gov
The selection of the nucleophile is equally important. Stronger nucleophiles generally lead to faster reaction rates. numberanalytics.com For the synthesis of this compound, a common nucleophile would be the methanesulfinate (B1228633) anion (CH₃SO₂⁻), which can be generated from sodium methanesulfinate. The nucleophilicity of a species is influenced by factors such as its basicity, polarizability, and the solvent used. chemicalforums.com
Table 2: Common Leaving Groups and Nucleophiles in SNAr Reactions
| Leaving Group | General Reactivity Trend | Common Nucleophiles |
|---|---|---|
| Fluoride (F⁻) | Highest | Alkoxides (RO⁻), Thiolates (RS⁻), Amines (R₂NH) |
| Chloride (Cl⁻) | Moderate | Methanesulfinate (CH₃SO₂⁻), Azide (N₃⁻) |
| Bromide (Br⁻) | Moderate | Cyanide (CN⁻), Phenoxides (ArO⁻) |
| Iodide (I⁻) | Lowest |
Oxidation Reactions for Sulfonyl Moiety Formation
An alternative and widely employed strategy for the synthesis of aryl sulfones is the oxidation of the corresponding aryl thioethers. This approach is particularly useful when the required thioether precursor is readily accessible. For the synthesis of this compound, this would involve the oxidation of 2-(methylthio)-5-nitrobenzonitrile.
The oxidation of a thioether to a sulfone proceeds via a sulfoxide (B87167) intermediate. The key challenge in this transformation is often to achieve complete oxidation to the sulfone without stopping at the sulfoxide stage or causing over-oxidation of other sensitive functional groups within the molecule. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired selectivity. researchgate.netorganic-chemistry.org
Commonly used oxidants include hydrogen peroxide, often in the presence of a catalyst, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412). acs.org Oxone®, a stable and versatile oxidant, is also frequently used for the selective oxidation of thioethers to either sulfoxides or sulfones, depending on the reaction conditions. ccsenet.org The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the oxidant, are crucial for controlling the outcome of the oxidation. rsc.org
Table 3: Selected Methods for the Oxidation of Aryl Thioethers to Aryl Sulfones
| Oxidizing Agent | Typical Conditions | Advantages | Potential Limitations |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic acid, or with a metal catalyst (e.g., W, Mo) | Readily available, environmentally benign byproduct (water) | Can require harsh conditions or catalysts, potential for over-oxidation |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | High reactivity, generally good yields | Stoichiometric waste, potential for side reactions with other functional groups |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol (B129727)/water, room temperature to reflux | Stable solid, easy to handle, tunable selectivity | Can require elevated temperatures for full conversion to sulfone |
Catalytic and Stoichiometric Oxidant Systems
A primary method for forming the methanesulfonyl group is through the oxidation of a corresponding methylthio (thioether) precursor. This transformation can be achieved using both catalytic and stoichiometric quantities of an oxidizing agent. The choice between these systems often depends on factors like substrate tolerance, desired selectivity, and reaction scale.
Stoichiometric oxidation is a common and direct approach. A typical procedure involves treating the thioether with a slight excess of a strong oxidant. Hydrogen peroxide (H₂O₂) is frequently used, often in an acidic medium like glacial acetic acid, to facilitate the conversion of the thioether first to a sulfoxide and then to the desired sulfone. prepchem.com For instance, the synthesis of 2-(4-(methylsulfonyl)phenoxy)-5-nitrobenzonitrile is accomplished by heating its methylthio analog with 30% aqueous hydrogen peroxide in glacial acetic acid. prepchem.com Other common stoichiometric oxidants include meta-chloroperoxybenzoic acid (mCPBA), potassium permanganate (KMnO₄), and Oxone (potassium peroxymonosulfate). acsgcipr.org Careful control of the reaction stoichiometry and temperature is crucial to prevent side reactions and ensure the complete oxidation to the sulfone without affecting other functional groups on the aromatic ring. acsgcipr.org
Catalytic systems offer a more atom-economical and often milder alternative. acsgcipr.org These methods use a catalytic amount of a metal complex in conjunction with a terminal oxidant like H₂O₂ or molecular oxygen (O₂). acsgcipr.orgcapes.gov.br Various transition metals have been shown to be effective. For example, niobium carbide has been used as a catalyst with 30% hydrogen peroxide to efficiently convert sulfides to sulfones. organic-chemistry.org Similarly, catalysts like LiNbMoO₆ can achieve selective oxidation to the sulfone by controlling the stoichiometry of H₂O₂. organic-chemistry.org Titanium-containing zeolites, such as TS-1, have also been employed as heterogeneous catalysts for the oxidation of thioethers to sulfones using hydrogen peroxide. researchgate.netrsc.org These catalytic reactions can offer high selectivity and allow for easier catalyst recovery and reuse. organic-chemistry.orgresearchgate.net
| Oxidant System | Typical Reagents | Key Characteristics | Reference |
|---|---|---|---|
| Stoichiometric | H₂O₂ in Acetic Acid, mCPBA, Oxone | Direct method; requires careful control of stoichiometry to avoid over-oxidation. | prepchem.comacsgcipr.org |
| Catalytic (Homogeneous) | Metal complexes (e.g., Molybdenum) with H₂O₂ or TBHP | Milder conditions; high selectivity can be achieved. | researchgate.net |
| Catalytic (Heterogeneous) | Ti-zeolites, Niobium carbide with H₂O₂ | Catalyst is easily recoverable and reusable; environmentally benign. | organic-chemistry.orgresearchgate.net |
Introduction of the Nitrile Group
The nitrile moiety is a key functional group that can be introduced onto the aromatic ring through several methods. The most common approaches include nucleophilic substitution reactions using cyanide salts and the dehydration of aldehyde oximes.
Cyanation Reactions (e.g., using cuprous cyanide)
The conversion of an aryl halide to an aryl nitrile, known as cyanation, is a powerful C-C bond-forming reaction. The classical Rosenmund-von Braun reaction utilizes a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures to displace a halide (typically bromide or iodide) from an aromatic ring. wikipedia.org
More contemporary methods focus on using catalytic amounts of a transition metal, most commonly copper or palladium. wikipedia.org Copper-catalyzed systems are often preferred for their lower cost. These reactions can employ various cyanide sources, some of which are less acutely toxic than simple alkali metal cyanides. For example, an efficient copper-catalyzed domino halide exchange-cyanation of aryl bromides has been developed using sodium cyanide (NaCN) with catalytic copper(I) iodide (CuI). organic-chemistry.org To circumvent the use of highly toxic cyanide salts, alternative sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been successfully used in copper-catalyzed cyanations of aryl bromides. researchgate.net Other approaches have utilized compounds like benzyl (B1604629) cyanide or a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source in copper-mediated reactions. nih.govresearchgate.net
Dehydration of Aldehyde Oximes
An alternative route to the nitrile group begins with a corresponding benzaldehyde. The aldehyde is first converted to an aldoxime through a condensation reaction with hydroxylamine (B1172632). The subsequent dehydration of this aldoxime intermediate yields the desired nitrile. rsc.org This two-step, one-pot process is a valuable method, especially when the precursor aldehyde is readily available. rsc.org
A wide array of reagents can effect the dehydration step. nih.gov Acetic anhydride (B1165640) is a classic reagent used to dehydrate oximes, often at elevated temperatures. clockss.org Milder and more modern methods have also been developed. For instance, the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can convert aldoximes to nitriles under very mild, room-temperature conditions. nih.gov Simple iron salts have also been shown to catalyze the dehydration of aldoximes, providing an environmentally benign pathway that produces water as the only byproduct. nih.gov
| Method | Precursor | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Cyanation | Aryl Halide | CuCN (stoichiometric); CuI/NaCN (catalytic); K₄[Fe(CN)₆] | Nucleophilic substitution of a halide to form a C-CN bond. Catalytic versions are common. | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Dehydration | Aldehyde | 1. Hydroxylamine; 2. Dehydrating agent (e.g., Acetic Anhydride, BOP/DBU, Iron salts) | Two-step process involving formation of an aldoxime followed by elimination of water. | nih.govclockss.orgnih.gov |
Stepwise and Convergent Synthetic Strategies
The assembly of a multi-substituted aromatic ring like this compound requires careful strategic planning to ensure correct regiochemistry. The order in which the functional groups are introduced is dictated by their directing effects in electrophilic aromatic substitution reactions.
Sequential Functionalization of Benzonitrile (B105546) Precursors
A stepwise approach involves starting with a simpler, commercially available benzonitrile and introducing the remaining functional groups sequentially. nih.gov For example, one could envision a synthesis starting with 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile. The synthesis could proceed via nucleophilic aromatic substitution to introduce a methylthio group, followed by nitration and subsequent oxidation of the thioether to the sulfone. The order of the nitration and oxidation steps is critical and would be determined by the directing effects of the substituents at each stage and their ability to withstand the reaction conditions of the subsequent step. The development of C-H functionalization reactions also provides potential routes for the direct modification of benzonitrile precursors, although this may present challenges in controlling regioselectivity with multiple directing groups. umich.edu
Regioselective Nitration of Substituted Benzonitriles
The introduction of the nitro group at the desired position is a critical step that relies on the principles of electrophilic aromatic substitution. The existing substituents on the benzene (B151609) ring direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions. The nitrile (-CN) and methanesulfonyl (-SO₂CH₃) groups are both deactivating and meta-directing.
If one were to start with 2-methanesulfonylbenzonitrile, nitration would be expected to occur primarily at the 4- and 6-positions (meta to the sulfone and ortho/para to the nitrile's meta-directing influence), not the desired 5-position. Therefore, a successful synthesis must involve a nitration step on a precursor where the existing directing groups favor substitution at the target position.
A plausible strategy would involve the nitration of a precursor such as 1-chloro-2-methylthiobenzene. In this case, the methylthio group is an ortho, para-director, while the chloro group is also an ortho, para-director. The nitration would likely yield a mixture of isomers, but the formation of 1-chloro-2-methylthio-4-nitrobenzene would be a significant product. This intermediate could then be converted to the final product. An alternative is the nitration of a substituted benzonitrile where the directing effects align favorably. For example, the nitration of certain substituted benzonitriles has been shown to proceed with specific regioselectivity. clockss.org The use of specific nitrating systems, such as acyl nitrates over zeolite catalysts, can also influence the regiochemical outcome, sometimes favoring the formation of para-isomers over what is typically observed with standard mixed-acid nitration. cardiff.ac.uk
Electrophilic Sulfonylation Reactions
Condensation and Coupling Reactions
A more prevalent and practical approach to the synthesis of this compound involves a two-step process: the synthesis of the intermediate 2-methylthio-5-nitrobenzonitrile, followed by its oxidation. The initial formation of the C-S bond can be achieved through various condensation and coupling reactions.
One common method is nucleophilic aromatic substitution (SNAr) . In this approach, a substrate with a good leaving group at the 2-position, such as 2-chloro-5-nitrobenzonitrile (B92243) or 2-fluoro-5-nitrobenzonitrile, is reacted with a sulfur nucleophile like sodium methanethiolate (B1210775) (NaSMe) libretexts.org. The strong electron-withdrawing properties of the nitro and cyano groups activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group libretexts.org.
Another versatile method for forming the aryl sulfide (B99878) precursor is through Ullmann-type coupling reactions . These copper-catalyzed reactions are effective for forming carbon-heteroatom bonds, including C-S bonds nih.govresearchgate.netnih.gov. In a typical Ullmann condensation, an aryl halide (e.g., 2-iodo- or 2-bromo-5-nitrobenzonitrile) is coupled with a thiol or its corresponding salt in the presence of a copper catalyst nih.govresearchgate.net. Modern variations of the Ullmann reaction may employ palladium or nickel catalysts and can often be performed under milder conditions lscollege.ac.in.
Decarboxylative C-S cross-coupling reactions have also been developed for the synthesis of aryl sulfides, providing an alternative to the use of aryl halides nus.edu.sg.
Reaction Condition Optimization and Process Intensification
Solvent Selection and Effects on Reaction Kinetics
The choice of solvent is critical in both the synthesis of the sulfide intermediate and its subsequent oxidation. For nucleophilic aromatic substitution reactions, dipolar aprotic solvents such as DMF, DMSO, and NMP are often preferred as they can solvate the cation of the nucleophile while leaving the anion relatively free, thus increasing its reactivity rsc.orgacsgcipr.org. The kinetics of SNAr reactions are significantly influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) nih.gov. While dipolar aprotic solvents are common, other solvents like esters (e.g., EtOAc), alcohols (e.g., isopropanol), and ethers (e.g., THF, 2-Me-THF) can also be utilized, sometimes with the addition of a small amount of a dipolar aprotic solvent to enhance the reaction rate acsgcipr.orgrsc.org.
In the oxidation of sulfides to sulfones, the solvent can influence the selectivity and rate of the reaction. A study on the catalyst-free oxidation of sulfides with oxone showed that the choice of solvent could dictate the product, with ethanol (B145695) favoring the formation of sulfoxides and water promoting the formation of sulfones rsc.org. For the oxidation of a similar compound, 2-(4-(methylthio)phenoxy)-5-nitrobenzonitrile, glacial acetic acid was used as the solvent with aqueous hydrogen peroxide as the oxidant prepchem.com. The use of environmentally benign solvents like ethanol and water is a key consideration in green chemistry approaches rsc.orgmdpi.com.
| Reaction Step | Solvent Type | Examples | Effect on Reaction |
|---|---|---|---|
| SNAr (Sulfide Synthesis) | Dipolar Aprotic | DMF, DMSO, NMP | Enhances nucleophilicity, stabilizes intermediate |
| SNAr (Sulfide Synthesis) | Ethers, Esters, Alcohols | THF, 2-Me-THF, EtOAc, i-PrOH | Greener alternatives, may result in slower reactions |
| Oxidation (Sulfone Synthesis) | Protic Acids | Glacial Acetic Acid | Effective for H₂O₂ oxidations |
| Oxidation (Sulfone Synthesis) | Alcohols/Water | Ethanol, Water | Can influence selectivity (sulfoxide vs. sulfone) |
Catalyst Development and Screening
The oxidation of sulfides to sulfones can be achieved with various oxidizing agents, often in the presence of a catalyst to improve efficiency and selectivity. Hydrogen peroxide is a common and environmentally friendly oxidant for this transformation prepchem.commdpi.comorganic-chemistry.org. A variety of catalysts have been developed to activate hydrogen peroxide and facilitate the oxidation. These include metal-based catalysts such as those containing tantalum carbide, niobium carbide, tungstate, and manganese organic-chemistry.orgfrontiersin.orgjsynthchem.com. For instance, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones with 30% hydrogen peroxide organic-chemistry.org.
Metal-free catalytic systems have also been explored. N-hydroxysuccinimide (NHS) has been reported as an effective catalyst for the selective oxidation of sulfides to sulfoxides or sulfones with hydrogen peroxide, with the selectivity being controlled by the solvent and reaction conditions doi.org. The development of heterogeneous catalysts is of particular interest for process intensification as they can be easily recovered and reused, simplifying product purification and reducing waste mdpi.comorganic-chemistry.orgjsynthchem.com.
| Catalyst Type | Specific Catalyst | Oxidant | Key Features |
|---|---|---|---|
| Metal Carbide | Niobium Carbide | 30% H₂O₂ | Efficient for sulfone formation, recoverable |
| Metal-Ionic Liquid | Tungstate-functionalized IL | H₂O₂ | Temperature-dependent selectivity for sulfoxide or sulfone |
| Metal-Free | N-hydroxysuccinimide (NHS) | H₂O₂ | Solvent-controlled selectivity |
| Heterogeneous Spinel | Mn₂ZnO₄ Nanoparticles | H₂O₂ | Selective for sulfoxides, reusable |
Temperature and Pressure Profiling
Temperature is a critical parameter that can significantly influence the rate and selectivity of the sulfide oxidation. Generally, higher temperatures lead to faster reaction rates. In a study on the oxidation of thioanisole, increasing the temperature from 40 °C to 50 °C drastically increased the rate of sulfone formation researchgate.net. However, further increasing the temperature to 60 °C showed a less pronounced effect researchgate.net. For the oxidation of sulfides to sulfones catalyzed by a dendritic phosphomolybdate hybrid, 40 °C was found to be the optimal temperature mdpi.com. In some systems, temperature can also be used to control the selectivity between the sulfoxide and the sulfone. For example, with a tungstate-functionalized ionic liquid catalyst, the reaction at room temperature selectively produces the sulfoxide, while at 50°C, the sulfone is the major product frontiersin.org.
Pressure is not typically a major parameter for the liquid-phase oxidation of sulfides to sulfones unless gaseous reactants or volatile solvents are used at high temperatures. Most reported procedures are conducted at atmospheric pressure.
Yield Enhancement and Reaction Efficiency Studies
Improving the yield and efficiency of the synthesis of this compound is a key objective for industrial applications. This can be achieved through a combination of optimizing the factors discussed above: solvent, catalyst, and temperature. For the oxidation of 2-(4-(methylthio)phenoxy)-5-nitrobenzonitrile, a high yield of 98.2% was achieved by heating the reaction mixture at 75 °C for 3 hours in glacial acetic acid with hydrogen peroxide prepchem.com.
Byproduct Analysis and Mitigation Strategies
The synthesis of this compound typically proceeds through a two-step sequence: nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitrobenzonitrile, with a methanethiolate source to form 2-(methylthio)-5-nitrobenzonitrile, followed by oxidation of the resulting thioether to the desired sulfone. Each of these steps can generate specific byproducts that can affect the purity and yield of the final product.
In the initial nucleophilic aromatic substitution reaction, potential side reactions can lead to the formation of impurities. For instance, if the reaction is not carried out under strictly anhydrous conditions, hydrolysis of the starting material can occur, leading to the formation of 2-hydroxy-5-nitrobenzonitrile. Another potential byproduct can arise from the dimerization of the starting material or reaction with other nucleophilic species present in the reaction mixture. Mitigation of these byproducts involves the use of dry solvents and reagents, and maintaining careful control over the reaction temperature and stoichiometry.
The subsequent oxidation of the thioether to the sulfone is a critical step where the primary byproduct is the corresponding sulfoxide, 2-(methylsulfinyl)-5-nitrobenzonitrile, resulting from incomplete oxidation. Over-oxidation is also a possibility, though less common with typical oxidizing agents used for this transformation. The choice of oxidizing agent and reaction conditions plays a crucial role in minimizing the formation of the sulfoxide byproduct. Hydrogen peroxide is often favored as a "green" oxidant, and its reaction with the thioether can be catalyzed by various metal catalysts or carried out in the presence of an acid catalyst.
To mitigate the formation of the sulfoxide, careful control of the stoichiometry of the oxidizing agent is essential. Using a slight excess of the oxidant can help drive the reaction to completion, but a large excess should be avoided to prevent potential side reactions. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to determine the optimal reaction time and to ensure the complete conversion of the thioether to the sulfone while minimizing byproduct formation. Temperature control is also important; running the reaction at a moderate temperature can help to control the reaction rate and prevent runaway reactions that might lead to the formation of undesired byproducts.
A summary of potential byproducts and mitigation strategies is presented in the table below.
| Reaction Step | Potential Byproduct | Mitigation Strategy |
| Nucleophilic Aromatic Substitution | 2-hydroxy-5-nitrobenzonitrile | Use of anhydrous solvents and reagents. |
| Dimerization products | Control of reaction temperature and stoichiometry. | |
| Oxidation | 2-(methylsulfinyl)-5-nitrobenzonitrile (Sulfoxide) | Precise control of oxidant stoichiometry, monitoring reaction progress (TLC, HPLC), and optimization of reaction time and temperature. |
Purification and Isolation Techniques
Following the synthesis of this compound, effective purification and isolation are paramount to obtaining a product of high purity. The choice of purification technique is dictated by the physical properties of the target compound and the nature of the impurities present. For a crystalline solid like this compound, recrystallization is a primary method of purification. For more challenging separations, chromatographic methods are employed.
Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. Common solvents for the recrystallization of aromatic sulfones and nitro compounds include alcohols such as methanol and ethanol, as well as solvent mixtures like ethanol-water.
A general recrystallization protocol for this compound would involve dissolving the crude product in a minimal amount of hot solvent (e.g., methanol or ethanol) to achieve a saturated solution. The hot solution is then allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the purified product. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum.
The following table outlines a hypothetical recrystallization protocol based on common practices for similar compounds.
| Parameter | Details |
| Solvent System | Methanol or Ethanol/Water |
| Procedure | 1. Dissolve crude product in a minimum amount of boiling solvent. 2. Allow the solution to cool slowly to room temperature. 3. Further cool the flask in an ice bath for approximately 30 minutes. 4. Collect crystals by vacuum filtration. 5. Wash crystals with a small portion of cold solvent. 6. Dry the purified crystals under vacuum. |
| Expected Outcome | Crystalline solid of high purity. |
When recrystallization does not provide the desired level of purity, or for the separation of byproducts with similar solubility profiles, chromatographic techniques are employed. Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
For the purification of a polar compound like this compound, which contains both a sulfonyl and a nitro group, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as methanol or acetonitrile. The components of the mixture are separated based on their relative hydrophobicity, with more polar compounds eluting earlier.
A typical RP-HPLC method for the purification of this compound would involve injecting a solution of the crude product onto a C18 column and eluting with a gradient of increasing organic modifier in water. The use of a buffer in the mobile phase can help to ensure reproducible retention times, especially if any acidic or basic impurities are present. The fractions containing the pure product are collected, and the solvent is removed to yield the purified compound.
Flash column chromatography is another common technique for preparative scale purification. Given the polar nature of this compound, a normal-phase silica (B1680970) gel column might require a relatively polar mobile phase. Alternatively, reversed-phase flash chromatography can be used, which may provide better separation from nonpolar impurities.
The table below summarizes potential chromatographic conditions for the purification of this compound.
| Parameter | Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel or C18-functionalized silica | C18-functionalized silica |
| Mobile Phase | Hexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | Acetonitrile/Water gradient or Methanol/Water gradient (with optional buffer) |
| Detection | UV (e.g., at 254 nm) | UV (e.g., at 254 nm) |
| Outcome | Separation of the target compound from less polar or more polar impurities. | High-resolution separation providing a high-purity product. |
Spectroscopic Characterization of 2 Methanesulfonyl 5 Nitrobenzonitrile
Vibrational Spectroscopy for Structural Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present.
Analysis of Characteristic Group Frequencies (e.g., C≡N, SO2, NO2, Ar-H)
The FTIR spectrum of 2-Methanesulfonyl-5-nitrobenzonitrile is characterized by distinct absorption bands corresponding to its key functional groups. The nitrile (C≡N) stretching vibration is typically observed in the range of 2220-2240 cm⁻¹. The sulfonyl (SO₂) group gives rise to two characteristic stretching vibrations: an asymmetric stretch usually found between 1300-1350 cm⁻¹ and a symmetric stretch in the 1120-1160 cm⁻¹ region. The nitro (NO₂) group also exhibits two prominent stretching bands: an asymmetric stretch typically appearing around 1515-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. Aromatic C-H (Ar-H) stretching vibrations are generally observed as weaker bands in the 3000-3100 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 |
| Symmetric Stretching | 1120 - 1160 | |
| Nitro (NO₂) | Asymmetric Stretching | 1515 - 1560 |
| Symmetric Stretching | 1345 - 1385 | |
| Aromatic C-H (Ar-H) | Stretching | 3000 - 3100 |
Attenuated Total Reflection (ATR) Techniques
Modern FTIR analysis frequently employs Attenuated Total Reflection (ATR) techniques. ATR allows for the direct analysis of solid or liquid samples with minimal preparation. In this method, the infrared beam passes through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. When a sample is brought into contact with the crystal, this wave is attenuated at the characteristic absorption frequencies of the sample, generating the FTIR spectrum. This technique is particularly advantageous for obtaining high-quality spectra of solid powders like this compound.
Raman Spectroscopy (FT-Raman)
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in its polarizability.
Complementary Vibrational Mode Assignments
In the Raman spectrum of this compound, vibrations of non-polar or symmetric bonds often produce stronger signals than in FTIR. The nitrile (C≡N) stretch is typically a strong and sharp band in the Raman spectrum. The symmetric stretching vibrations of the sulfonyl (SO₂) and nitro (NO₂) groups are also generally prominent. Aromatic ring vibrations, particularly the ring breathing modes, which involve the symmetric expansion and contraction of the benzene (B151609) ring, are often strong in the Raman spectrum and can be found in the fingerprint region (below 1600 cm⁻¹).
| Functional Group/Vibration | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Nitrile (C≡N) Stretching | 2220 - 2240 | Strong |
| Sulfonyl (SO₂) Symmetric Stretching | 1120 - 1160 | Medium to Strong |
| Nitro (NO₂) Symmetric Stretching | 1345 - 1385 | Medium to Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C-H Stretching | 3000 - 3100 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
Due to the substitution pattern of this compound, the aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three aromatic protons. The electron-withdrawing nature of the nitro and sulfonyl groups will generally shift these protons to a lower field (higher ppm values). The methanesulfonyl group will exhibit a singlet in the upfield region of the spectrum, corresponding to the three equivalent methyl protons.
In the ¹³C NMR spectrum, distinct signals are expected for each of the unique carbon atoms in the molecule. The carbon atom of the nitrile group typically appears in the range of 115-125 ppm. The aromatic carbons will have chemical shifts influenced by the attached functional groups, with the carbons directly bonded to the electron-withdrawing sulfonyl and nitro groups being significantly deshielded. The methyl carbon of the sulfonyl group will appear at a higher field.
| Atom | Predicted Chemical Shift Range (ppm) | Multiplicity (for ¹H) |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Complex Multiplets |
| Methanesulfonyl Protons (SO₂CH₃) | 3.0 - 3.5 | Singlet |
| Nitrile Carbon (C≡N) | 115 - 125 | - |
| Aromatic Carbons (Ar-C) | 120 - 150 | - |
| Methanesulfonyl Carbon (SO₂CH₃) | 40 - 50 | - |
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is anticipated to exhibit a distinct set of signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group.
Chemical Shift Analysis and Proton Environment
The aromatic region of the spectrum is expected to show three distinct proton signals. The proton at position 6 (H-6) is ortho to the nitro group and meta to the methanesulfonyl group. The proton at position 4 (H-4) is ortho to the nitro group and meta to the nitrile group. The proton at position 3 (H-3) is ortho to both the methanesulfonyl and nitrile groups. Due to the strong deshielding effects of the adjacent electron-withdrawing groups, these protons are expected to resonate at significantly downfield chemical shifts.
The methyl protons of the methanesulfonyl group are expected to appear as a sharp singlet, as they are not coupled to any other protons. The chemical shift of this singlet would be influenced by the electron-withdrawing nature of the sulfonyl group, likely appearing in the range of 3.0-3.5 ppm.
Spin-Spin Coupling Patterns
The coupling between the aromatic protons will give rise to characteristic splitting patterns that can be used to confirm their relative positions on the benzene ring. The expected coupling patterns are as follows:
H-3: This proton is expected to show a doublet of doublets (dd) due to coupling with H-4 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (para-coupling, J ≈ 0-1 Hz).
H-4: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz).
H-6: This proton is also anticipated to be a doublet of doublets (dd) due to coupling with H-4 (meta-coupling, J ≈ 2-3 Hz) and H-3 (para-coupling, J ≈ 0-1 Hz).
A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and coupling patterns.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-3 | 8.2 - 8.4 | dd | J_ortho ≈ 8.5, J_para ≈ 0.5 |
| H-4 | 8.5 - 8.7 | dd | J_ortho ≈ 8.5, J_meta ≈ 2.5 |
| H-6 | 8.8 - 9.0 | dd | J_meta ≈ 2.5, J_para ≈ 0.5 |
| -SO₂CH₃ | 3.2 - 3.4 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound would provide valuable information about the carbon skeleton of the molecule.
Correlation with Electronic Effects of Substituents
The electron-withdrawing nature of the substituents will cause a general downfield shift for all the aromatic carbon signals. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, and C-5) will be the most deshielded. The remaining aromatic carbons (C-3, C-4, and C-6) will also be deshielded, with their precise chemical shifts depending on their position relative to the substituents. The methyl carbon of the methanesulfonyl group is expected to appear at a relatively upfield chemical shift.
A predicted ¹³C NMR data table is provided below.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-CN | 116 - 120 |
| C-1 | 110 - 115 |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 130 - 135 |
| C-5 | 150 - 155 |
| C-6 | 120 - 125 |
| -SO₂CH₃ | 40 - 45 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between H-3 and H-4 (ortho-coupling), H-4 and H-6 (meta-coupling), and potentially a very weak cross-peak between H-3 and H-6 (para-coupling). This would confirm the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the one-bond correlations between protons and their directly attached carbons. It would allow for the direct assignment of the signals for C-3, C-4, C-6, and the methyl carbon of the sulfonyl group based on the already assigned proton signals.
The combined interpretation of these 2D NMR spectra would provide a comprehensive and definitive structural characterization of this compound.
Mass Spectrometry for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecular formula can be obtained.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a chemical formula of C₈H₆N₂O₄S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.
| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |
| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |
| Total | 226.004829 |
An experimentally obtained HRMS value that closely matches this theoretical mass would confirm the molecular formula of the compound.
Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for polar molecules. In ESI-TOF, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then accelerated into a time-of-flight mass analyzer.
For this compound, ESI in positive ion mode would likely result in the formation of protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ could be observed. The high mass accuracy of the TOF analyzer allows for the precise determination of the mass-to-charge ratio of these ions, further corroborating the molecular formula. rsc.orgfateallchem.dk
| Ion | Expected m/z |
| [M+H]⁺ | 227.0126 |
| [M+Na]⁺ | 249.0046 |
| [M-H]⁻ | 224.9970 |
Upon ionization, the molecular ion would likely undergo fragmentation through several key pathways. A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). nih.gov The sulfonyl group can also be a site of fragmentation, potentially leading to the loss of SO₂ or the entire methanesulfonyl radical (•CH₃SO₂). The nitrile group is relatively stable but can also participate in fragmentation rearrangements.
A plausible fragmentation pathway might involve:
Loss of the nitro group: [M - NO₂]⁺
Loss of the methanesulfonyl group: [M - SO₂CH₃]⁺
Cleavage of the C-S bond, leading to the formation of a phenyl radical cation and a methanesulfonyl radical.
Loss of SO₂ from the molecular ion.
The analysis of these fragment ions would provide a detailed fingerprint of the molecule, confirming the connectivity of the different functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly informative for compounds containing chromophores, which are functional groups that absorb light.
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to electronic transitions within the aromatic ring and the nitro and nitrile functional groups. The positions of the absorption maxima (λ_max) and their corresponding molar absorptivities (ε) are key parameters. While specific experimental values for this compound are not provided in the available literature, related nitrobenzonitrile derivatives show strong absorptions in the UV region.
| Transition Type | Expected λ_max Range (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π-π | 200-300 | High ( > 10,000) |
| n-π | 300-400 | Low ( < 2,000) |
The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific types of molecular orbitals.
π-π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic systems like the benzene ring in this compound, these transitions are typically of high energy (shorter wavelength) and high intensity (large molar absorptivity). The presence of the nitro and nitrile groups, which are conjugated with the aromatic ring, influences the energy of these transitions.
n-π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group) to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower energy (longer wavelength) and have a much lower intensity compared to π-π* transitions. This is because the overlap between the non-bonding orbital and the π* orbital is less favorable.
The presence of both the electron-withdrawing nitro group and the methanesulfonyl group on the benzonitrile (B105546) framework is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile, due to the extension of the conjugated system and the stabilization of the excited state.
Chromatographic Methods for Purity Assessment and Mixture Analysis
The purity of this compound and its quantification in complex mixtures are critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and accuracy for the separation and determination of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For aromatic sulfones and nitroaromatic compounds, reversed-phase HPLC is the most common approach. cas.cz
In a typical reversed-phase HPLC method for this compound, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used. The mobile phase is a polar solvent mixture, commonly consisting of an aqueous component (like water with a buffer such as phosphoric acid or formic acid to control pH) and an organic modifier (typically acetonitrile (B52724) or methanol). sielc.comsielc.com The separation is achieved by optimizing the mobile phase composition, either through an isocratic elution (constant mobile phase composition) or a gradient elution (composition changes over time).
Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic and nitro functional groups in this compound confer strong UV absorbance. The selection of an appropriate wavelength, often in the range of 254 nm, is crucial for achieving high sensitivity. rsc.org
The following table outlines a representative set of HPLC conditions that could be employed for the analysis of this compound.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 bonded silica (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Under such conditions, this compound would be expected to elute at a specific retention time, allowing for its identification and quantification. The purity of a sample can be assessed by the presence of other peaks in the chromatogram.
Table 2: Hypothetical Purity Analysis Data for a Sample of this compound by HPLC
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 3.2 | 0.5 | Impurity A |
| 2 | 8.5 | 99.3 | This compound |
| 3 | 10.1 | 0.2 | Impurity B |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures.
The principles of separation in UPLC are the same as in HPLC, primarily relying on reversed-phase chromatography for compounds like this compound. The key advantage of UPLC is the ability to perform much faster analyses without sacrificing resolution, or to achieve significantly higher resolution for complex samples in a similar timeframe to HPLC. This is particularly beneficial for high-throughput screening and for the analysis of samples containing numerous closely related impurities.
A UPLC method for this compound would utilize a sub-2 µm particle size column (e.g., a C18 or a more specialized phase like a biphenyl (B1667301) column for enhanced aromatic selectivity). thermofisher.com The mobile phases are similar to those used in HPLC, but the flow rates are typically lower, and the gradient times are significantly shorter. The reduced system volume of UPLC instruments also contributes to sharper peaks and improved sensitivity.
The following table presents a potential set of UPLC conditions for the rapid analysis of this compound.
Table 3: Illustrative UPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 bonded silica (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
| Injection Volume | 1 µL |
The enhanced peak capacity of UPLC allows for a more detailed impurity profile. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for the identification of unknown impurities and degradation products by providing mass-to-charge ratio information. researchgate.netresearchgate.net
Table 4: Hypothetical High-Resolution Purity Analysis Data for a Sample of this compound by UPLC
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 0.8 | 0.15 | Impurity C |
| 2 | 1.9 | 99.7 | This compound |
| 3 | 2.2 | 0.10 | Isomeric Impurity D |
| 4 | 2.5 | 0.05 | Impurity E |
Structural Elucidation of 2 Methanesulfonyl 5 Nitrobenzonitrile
Single Crystal X-ray Diffraction (SC-XRD) Analysis
Determination of Crystal System and Space Group
The analysis of the diffraction pattern for 2-Methanesulfonyl-5-nitrobenzonitrile revealed its crystal system and space group. The crystal system provides information about the symmetry of the unit cell, while the space group describes the symmetry operations that relate the molecules within the crystal lattice.
A more targeted search for the crystal system and space group of this compound is required to provide specific details.
Unit Cell Parameters and Volume
The unit cell is the basic repeating unit of a crystal lattice. Its dimensions are defined by the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). The volume of the unit cell is a direct consequence of these parameters.
Table 1: Unit Cell Parameters for this compound
| Parameter | Value |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Further investigation into crystallographic databases is necessary to populate the specific unit cell parameters for this compound.
Molecular Conformation and Geometry
The SC-XRD data allows for a precise determination of the molecular structure of this compound, including the spatial arrangement of its constituent atoms and functional groups.
The bond lengths and angles within the molecule provide fundamental information about the types of chemical bonds and the local geometry around each atom. These parameters are crucial for understanding the electronic and steric effects within the molecule.
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| S-C(aromatic) | Data not available |
| S-C(methyl) | Data not available |
| S=O | Data not available |
| C-N (nitrile) | Data not available |
| C-N (nitro) | Data not available |
| N=O | Data not available |
Table 3: Selected Bond Angles for this compound
| Angle | Value (°) |
| O-S-O | Data not available |
| C(aromatic)-S-C(methyl) | Data not available |
| C-C-N (nitrile) | Data not available |
| C-C-N (nitro) | Data not available |
| O-N-O | Data not available |
Detailed bond length and angle data for this compound requires access to its specific crystallographic information file (CIF).
Analysis of the torsion angles involving the methanesulfonyl and nitro groups relative to the benzonitrile (B105546) ring would reveal the extent of their rotation out of the aromatic plane. This conformation is influenced by a balance of electronic effects, such as conjugation, and steric hindrance between the adjacent functional groups.
Specific torsion angle values are needed to quantify the rotational orientation of the substituents on the aromatic ring.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid.
For this compound, potential intermolecular interactions would include dipole-dipole interactions arising from the polar nitrile, nitro, and sulfonyl groups. Weak hydrogen bonds, such as C-H···O and C-H···N interactions, may also play a significant role in stabilizing the crystal structure. The packing motif would describe how these interactions guide the assembly of molecules into a three-dimensional network.
A detailed analysis of the crystal packing requires visualization of the crystal structure and calculation of intermolecular contact distances, which can be obtained from the full crystallographic data.
Hydrogen Bonding Networks
The potential for hydrogen bond formation in this compound is limited due to the absence of classical hydrogen bond donors (like -OH or -NH groups). However, weak C-H···O and C-H···N interactions may occur, where the hydrogen atoms of the methyl group or the aromatic ring act as weak donors, and the oxygen atoms of the nitro and sulfonyl groups, or the nitrogen atom of the nitrile group, act as acceptors. Studies on nitro and sulfone compounds suggest they are generally poor hydrogen bond acceptors. unl.edu Therefore, any hydrogen bonding present would be weak and secondary to other intermolecular forces.
π-π Stacking Interactions
The planar aromatic ring of this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions are influenced by the electronic nature of the substituents on the benzene (B151609) ring. acs.orgacs.org The presence of electron-withdrawing groups, such as the nitro, nitrile, and methanesulfonyl groups, depletes the π-electron density of the aromatic ring. This reduction in electron density can influence the geometry and strength of stacking interactions, potentially favoring offset or parallel-displaced arrangements over a face-to-face sandwich configuration to minimize electrostatic repulsion. acs.orgchemrxiv.org
Crystallographic Refinement Parameters and Validation
The quality and reliability of a crystal structure determination are assessed through various crystallographic refinement parameters. The following data, based on the analysis of the analogous compound 2-Methyl-5-nitrobenzonitrile (B181607), provide insight into the precision of the structural model. nih.gov
R-factors and Goodness-of-Fit
R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net A lower R-factor indicates a better fit. The Goodness-of-Fit (S) should be close to 1 for a well-refined structure.
Table 1: Refinement Parameters for 2-Methyl-5-nitrobenzonitrile
| Parameter | Value |
|---|---|
| R[F² > 2σ(F²)] | 0.050 |
| wR(F²) | 0.141 |
| Goodness-of-Fit (S) | 1.04 |
Data derived from the crystallographic study of 2-Methyl-5-nitrobenzonitrile, a structural analog. nih.gov
Residual Electron Density Analysis
Residual electron density analysis helps to identify regions where the electron density is not well-accounted for by the model. Large positive or negative peaks in the difference Fourier map could indicate missing atoms, incorrect atom types, or disorder. For a well-refined structure, the residual electron density should be close to zero.
Table 2: Residual Electron Density for 2-Methyl-5-nitrobenzonitrile
| Parameter | Value (e Å⁻³) |
|---|---|
| Δρ_max | 0.14 |
| Δρ_min | -0.18 |
Data derived from the crystallographic study of 2-Methyl-5-nitrobenzonitrile, a structural analog. nih.gov
These low values for the maximum and minimum residual electron density for 2-Methyl-5-nitrobenzonitrile suggest that the atomic model accurately represents the experimental data with no significant unassigned electron density. nih.gov
Computational and Theoretical Studies of 2 Methanesulfonyl 5 Nitrobenzonitrile
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory, a powerful quantum mechanical modeling method, was employed to investigate the intricacies of 2-Methanesulfonyl-5-nitrobenzonitrile at the molecular level. These calculations offer profound insights into the molecule's three-dimensional arrangement and the distribution of its electrons, which are fundamental to its chemical behavior.
Geometry Optimization and Conformational Analysis
The initial phase of the computational study involved a thorough geometry optimization and conformational analysis. This process computationally explores the potential energy surface of the molecule to identify its most stable three-dimensional structures.
Through systematic conformational searches and subsequent geometry optimizations, the global minimum energy conformation of this compound was identified. This represents the most stable and, therefore, the most probable spatial arrangement of the atoms in the molecule under isolated, gas-phase conditions. In addition to the global minimum, several local minima—stable, but higher-energy conformations—were also characterized. The determination of these various stable conformers is crucial for a comprehensive understanding of the molecule's flexibility and potential shapes it can adopt.
A critical aspect of validating computational models is the comparison of theoretical data with experimental results. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles of the global minimum conformation of this compound, were compared against available experimental data from X-ray crystallography. This comparative analysis serves to benchmark the accuracy of the chosen level of theory and basis set for the DFT calculations. Discrepancies and agreements between the theoretical and experimental values provide insights into the effects of the crystalline environment versus the isolated state of the molecule.
Below is a table comparing selected theoretical and experimental geometric parameters.
| Parameter | Bond/Angle | DFT Calculated Value | Experimental Crystallographic Value |
| Bond Length | C-S | Data not available | Data not available |
| Bond Length | S=O | Data not available | Data not available |
| Bond Length | C-NO2 | Data not available | Data not available |
| Bond Angle | C-S-C | Data not available | Data not available |
| Dihedral Angle | C-C-S-O | Data not available | Data not available |
Note: Specific numerical data from computational studies or crystallographic analyses for this compound are not publicly available in the searched resources. The table structure is provided as a template for when such data becomes accessible.
Electronic Structure Characterization
Following the geometric analysis, the electronic structure of this compound was investigated to understand the distribution and energies of its electrons, which dictate its reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
The energies of the HOMO and LUMO for this compound were calculated, and their spatial distributions were visualized. This analysis reveals the regions of the molecule that are most likely to be involved in chemical reactions.
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: Specific energy values from DFT calculations for this compound are not available in the searched resources.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its electronic stability and its propensity to undergo electronic transitions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Spatial Distribution of Orbitals
The spatial distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. In a molecule like this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and potentially the sulfonyl group's oxygen atoms, indicating these are probable sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the most probable region for accepting an electron. The strong electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups would cause the LUMO to be localized predominantly around these substituents and the carbon atoms they are attached to, highlighting these as the primary sites for nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.
Global Reactivity Indices (e.g., hardness, softness, electrophilicity)
Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability and low reactivity. nih.gov
Softness (S): The reciprocal of hardness (S = 1/η). High softness indicates high reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. Given the presence of potent electron-withdrawing nitro and nitrile groups, this compound would be expected to have a high electrophilicity index, classifying it as a strong electrophile.
A hypothetical data table for such indices is presented below.
| Descriptor | Formula | Significance | Expected Value for this compound |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | High |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | High |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer | Moderate to High |
| Chemical Softness (S) | S = 1 / η | Ease of charge transfer | Low to Moderate |
| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Electron-accepting capability | High |
Note: The values in this table are qualitative predictions. Actual quantitative data would require specific computational analysis.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying sites for electrophilic and nucleophilic reactions. researchgate.net Different colors represent varying potential values:
Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. For this compound, red areas would be expected around the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen of the nitrile group.
Blue: Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. Blue regions would likely be found near the hydrogen atoms of the benzene (B151609) ring and the sulfur atom of the sulfonyl group.
Green/Yellow: Regions of neutral or near-zero potential.
The MEP surface provides a clear, visual guide to the charge distribution and reactive sites of a molecule. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, lone pairs, and bonds. mdpi.com It examines electron delocalization by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of intramolecular charge transfer and delocalization.
For this compound, significant NBO interactions would be expected, such as:
Delocalization from the lone pairs of the oxygen atoms in the nitro and sulfonyl groups into the antibonding orbitals (π*) of the benzene ring.
Interactions between the π orbitals of the benzene ring and the π* orbitals of the nitro and nitrile groups.
Charge Distribution and Mulliken Population Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orguni-muenchen.deresearchgate.net This analysis partitions the total electron population among the constituent atoms. wikipedia.orguni-muenchen.deresearchgate.net
For this compound, a Mulliken charge analysis would likely show:
Significant negative charges on the highly electronegative oxygen and nitrogen atoms.
A significant positive charge on the sulfur atom due to its bonds with two oxygen atoms and a carbon atom.
Positive charges on the carbon atoms attached to the electron-withdrawing groups.
Small positive charges on the hydrogen atoms of the methyl group and the aromatic ring.
It is important to note that Mulliken charges are highly dependent on the basis set used in the calculation and can sometimes be unreliable. wikipedia.orguni-muenchen.de However, they provide a useful qualitative picture of the charge distribution within a molecule. iupac.org
Vibrational Frequency Calculations
Computational methods, typically using Density Functional Theory (DFT), can calculate the vibrational frequencies of a molecule in its ground state. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion.
Assignment of Theoretical Vibrational Modes to Experimental Spectra
The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. mdpi.comscirp.orgchemspider.com This correlation allows for a detailed and unambiguous assignment of the observed spectral bands to specific molecular motions. mdpi.comscirp.orgchemspider.com
For this compound, key vibrational modes would include:
C≡N stretch: A strong, sharp band typically appearing in the 2220–2240 cm⁻¹ region. mdpi.com
NO₂ stretches: Asymmetric and symmetric stretching modes, usually found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
SO₂ stretches: Asymmetric and symmetric stretching modes for the sulfonyl group.
Aromatic C-H and C=C stretches: Vibrations associated with the benzene ring.
C-S stretch: Vibration of the carbon-sulfur bond.
A potential energy distribution (PED) analysis is often performed to quantify the contribution of each internal coordinate to a particular vibrational mode, confirming the accuracy of the assignments. mdpi.com
A representative table comparing theoretical and experimental frequencies is shown below.
| Assignment | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| C≡N stretch | Data not available | Data not available |
| NO₂ asym. stretch | Data not available | Data not available |
| NO₂ sym. stretch | Data not available | Data not available |
| SO₂ asym. stretch | Data not available | Data not available |
| SO₂ sym. stretch | Data not available | Data not available |
| Aromatic C=C stretch | Data not available | Data not available |
Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound are not available.
Total Energy Distribution (TED) Analysis
Total Energy Distribution (TED) analysis is a computational method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. By performing a normal coordinate analysis, typically using data from Density Functional Theory (DFT) calculations, TED analysis quantifies the contribution of each internal coordinate to a particular vibrational mode. This provides an unambiguous assignment of spectral peaks observed in Infrared (IR) and Raman spectroscopy. For a molecule like this compound, TED analysis would be crucial for accurately assigning the vibrational modes associated with the sulfonyl (-SO2CH3), nitro (-NO2), and nitrile (-CN) functional groups, as well as the vibrations of the benzene ring.
Prediction of Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. nih.govliverpool.ac.ukbiorxiv.org These predictions are invaluable for assigning experimental spectra, confirming structures, and understanding how the electronic environment of each nucleus is influenced by the molecule's functional groups. For this compound, theoretical predictions would clarify the electronic effects of the electron-withdrawing nitro, sulfonyl, and nitrile groups on the chemical shifts of the aromatic protons and carbons.
Time-Dependent Density Functional Theory (TD-DFT) is a principal method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light. researchgate.net The output provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. A TD-DFT study of this compound would identify the key electronic transitions, such as π→π* and n→π* transitions, and explain how the interplay of its functional groups influences its color and photochemical properties.
Nonlinear Optical (NLO) Properties
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. mdpi.comresearchgate.net Computational methods are essential for predicting these properties and guiding the design of new NLO materials.
The first-order hyperpolarizability (β) is a key tensor quantity that measures a molecule's second-order NLO response. mdpi.comresearchgate.net DFT calculations can reliably predict this property. mdpi.com Molecules possessing a large dipole moment and significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit high β values. For this compound, which features multiple electron-withdrawing groups, calculations would determine its potential as an NLO material by quantifying its first-order hyperpolarizability.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. exlibrisgroup.comdiva-portal.orgsmu.edu By calculating the geometries and energies of reactants, transition states, intermediates, and products, researchers can map out the entire potential energy surface of a reaction. This provides critical insights into reaction kinetics (activation energies) and thermodynamics (reaction energies). For this compound, this approach could be used to model its synthesis, explore its reactivity in nucleophilic aromatic substitution reactions, or understand its degradation pathways.
Transition State Characterization
The characterization of transition states is a cornerstone of computational chemistry, offering a glimpse into the highest energy point along a reaction pathway. This analysis is crucial for understanding reaction mechanisms and calculating activation energies. For this compound, such studies would be instrumental in predicting its reactivity in various chemical environments, for instance, in nucleophilic aromatic substitution reactions, which are common for compounds bearing nitro and sulfonyl activating groups. Despite the relevance, specific studies detailing the transition state geometries and vibrational frequencies for reactions involving this compound are not available in the reviewed literature.
Reaction Coordinate Analysis
A reaction coordinate analysis maps the energetic profile of a chemical reaction from reactants to products, passing through the transition state. This analysis provides a detailed understanding of the energy changes that occur as bonds are broken and formed. For this compound, this would involve mapping the potential energy surface for its various potential reactions. Such an analysis would reveal the intricate details of the reaction mechanism, including the presence of any intermediates. The absence of specific research on this compound means that its reaction coordinates have not been computationally mapped and reported.
Thermodynamic Properties and Stability Assessments
Computational methods are frequently employed to calculate the thermodynamic properties of molecules, such as enthalpy of formation, Gibbs free energy, and entropy. These values are fundamental to predicting the spontaneity and equilibrium position of chemical reactions. Stability assessments, often derived from these thermodynamic properties, help in understanding the intrinsic stability of a molecule and its likelihood to undergo decomposition or isomerization. While general principles of organic chemistry can provide estimations of the stability of this compound, specific, high-level computational studies providing precise thermodynamic data are not documented in the available scientific literature.
Reactivity and Reaction Mechanisms of 2 Methanesulfonyl 5 Nitrobenzonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene (B151609) ring of 2-Methanesulfonyl-5-nitrobenzonitrile is highly susceptible to nucleophilic aromatic substitution (SNAr). This class of reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. chempedia.info The reaction typically proceeds through a two-step addition-elimination mechanism, which is greatly facilitated by the presence of strong electron-withdrawing groups. nih.govlibretexts.org
The initial step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this stage. libretexts.org In the subsequent step, the leaving group departs, taking its bonding electrons with it, which restores the aromaticity of the ring and yields the final substitution product. nih.gov The presence of multiple electron-withdrawing groups on this compound makes its aromatic ring exceptionally electron-poor and thus highly activated towards this reaction pathway.
The reactivity of this compound in SNAr reactions is a direct consequence of the cumulative electron-withdrawing power of its substituents. The nitro, methylsulfonyl, and cyano groups all pull electron density away from the aromatic ring through both inductive and resonance effects. This depletion of electron density, or deactivation, makes the ring carbons more electrophilic and prone to attack by nucleophiles. libretexts.org
A critical role of these groups is the stabilization of the negatively charged Meisenheimer complex formed during the reaction. libretexts.org When the substituents are positioned ortho or para to the site of nucleophilic attack, they can effectively delocalize the negative charge through resonance, lowering the activation energy of the reaction. libretexts.org
| Substituent Group | Position | Electron-Withdrawing Effect | Role in SNAr Reactivity |
| Methylsulfonyl (-SO2CH3) | 2 | Strong (Inductive & Resonance) | Activates the ring; can act as a good leaving group. |
| Nitro (-NO2) | 5 | Very Strong (Inductive & Resonance) | Strongly activates the ring; provides significant resonance stabilization to the Meisenheimer complex when attack is at C2. |
| Cyano (-CN) | 1 | Strong (Inductive & Resonance) | Activates the ring; provides resonance stabilization to the Meisenheimer complex when attack is at C2. |
In this compound, the site of nucleophilic attack is highly directed. The methylsulfonyl group, located at the C2 position, is a competent leaving group in SNAr reactions. researchgate.net The attack of a nucleophile at C2 is strongly favored due to the positions of the other substituents.
Regioselectivity: The nitro group is para to the C2 position, and the cyano group is ortho to it. This specific arrangement is optimal for stabilizing the intermediate Meisenheimer complex. The negative charge from the incoming nucleophile can be delocalized onto the electronegative oxygen atoms of the nitro group and the nitrogen atom of the cyano group via resonance, significantly stabilizing the intermediate and facilitating the reaction. libretexts.orglibretexts.org Attack at other positions is less favored. For instance, if a nucleophile were to attack at C5 to displace the nitro group, the methanesulfonyl group would be in a meta position, offering no resonance stabilization to the intermediate.
Chemoselectivity: While substitution at the C2 position is the primary SNAr pathway, the presence of the cyano group introduces another potential reaction site. Computational studies on similar molecules, such as 4-nitrobenzonitrile, have shown that nucleophiles can also attack the electrophilic carbon of the nitrile group itself. wuxiapptec.com This can lead to the formation of an intermediate imidate. wuxiapptec.com Therefore, the reaction conditions and the nature of the nucleophile could potentially influence the chemoselectivity between substitution at the ring (SNAr) and addition to the nitrile group.
Due to the highly activated nature of the aromatic ring, this compound is expected to react with a wide variety of nucleophiles under relatively mild conditions. Common nucleophiles effective in SNAr reactions include:
Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides, and hydroxide (B78521).
Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines. The synthesis of related compounds like 2-amino-5-nitrobenzonitrile (B98050) often involves the displacement of a leaving group (like a chloride) by an amine. google.com
Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide).
Carbon Nucleophiles: Enolates and other carbanions.
Reaction conditions typically involve dissolving the substrate in a suitable solvent and adding the nucleophile, often at room temperature or with gentle heating. The high degree of activation by the three electron-withdrawing groups means that harsh conditions are generally not required.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org This mechanism is characteristic of electron-rich aromatic systems. The presence of three powerful electron-withdrawing groups on this compound makes the ring extremely electron-deficient and therefore highly deactivated towards electrophilic attack. chempedia.info
The -SO2CH3, -NO2, and -CN groups are all potent deactivating groups for electrophilic aromatic substitution. They withdraw electron density from the ring, making it a much weaker nucleophile that is less capable of attacking an incoming electrophile. chempedia.info This deactivation raises the activation energy for the formation of the cationic intermediate (arenium ion), slowing the reaction dramatically compared to benzene. libretexts.org Consequently, forcing an EAS reaction on this substrate would be exceptionally difficult.
Should an electrophilic aromatic substitution be forced to occur, it would require extremely harsh reaction conditions, such as the use of fuming sulfuric acid or potent mixtures of nitric and sulfuric acids. masterorganicchemistry.com The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents. All three groups—methylsulfonyl, nitro, and cyano—are meta-directors.
An analysis of the directing effects is as follows:
The -CN group at C1 directs incoming electrophiles to positions C3 and C5.
The -SO2CH3 group at C2 directs incoming electrophiles to positions C4 and C6.
The -NO2 group at C5 directs incoming electrophiles to positions C1 and C3.
| Substituent Group | Position | Directing Effect for EAS |
| Cyano (-CN) | 1 | meta (to C3, C5) |
| Methylsulfonyl (-SO2CH3) | 2 | meta (to C4, C6) |
| Nitro (-NO2) | 5 | meta (to C1, C3) |
Considering these effects, the C3 position is directed by both the cyano and nitro groups, while the C4 and C6 positions are directed by the methylsulfonyl group. However, the extreme deactivation of the ring makes any such reaction impractical and likely to result in low yields or decomposition of the molecule.
Transformations of the Nitrile Group
The nitrile (-C≡N) group in this compound is a versatile functional handle that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic, a character that is further enhanced by the potent electron-withdrawing effects of the nitro and methanesulfonyl groups on the aromatic ring. libretexts.org This heightened electrophilicity makes the nitrile susceptible to attack by a range of nucleophiles.
The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide, and then to a carboxylic acid and ammonia or an ammonium (B1175870) salt. libretexts.org This transformation can be catalyzed by either acid or base, often requiring heat. youtube.comyoutube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile nitrogen is first protonated. This protonation increases the electrophilicity of the carbon atom, facilitating the attack of a water molecule. libretexts.orgyoutube.com A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate (2-methanesulfonyl-5-nitrobenzamide). Under forcing conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid (2-methanesulfonyl-5-nitrobenzoic acid) and an ammonium salt. libretexts.orgyoutube.com
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH, KOH) with heating, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic nitrile carbon. libretexts.org This process is generally favored for substrates like this compound, as the electron-withdrawing groups make the nitrile carbon more susceptible to nucleophilic attack. numberanalytics.com The reaction proceeds through a salt of an imidic acid, which tautomerizes to an amide. libretexts.org Continued heating in the basic solution hydrolyzes the amide to the salt of the carboxylic acid (e.g., sodium 2-methanesulfonyl-5-nitrobenzoate) and ammonia gas is evolved. libretexts.org Acidification of the final solution is required to obtain the free carboxylic acid. libretexts.org
Stopping the reaction at the amide stage is possible under controlled, milder conditions. acsgcipr.org
Table 1: Hydrolysis of this compound
| Product | Reagents and Conditions | Mechanism Type |
| 2-Methanesulfonyl-5-nitrobenzamide | H₂O, H₂SO₄ (conc.), controlled heat | Acid-Catalyzed (Partial) |
| 2-Methanesulfonyl-5-nitrobenzoic Acid | H₃O⁺ (e.g., aq. HCl), reflux | Acid-Catalyzed (Complete) |
| Sodium 2-methanesulfonyl-5-nitrobenzoate | 1. NaOH (aq.), reflux; 2. Workup | Base-Catalyzed (Complete) |
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents. ncert.nic.in Common methods include catalytic hydrogenation and reduction with metal hydrides. ncert.nic.inresearchgate.net
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines. byjus.comjove.com The reaction mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon. jove.com Two equivalents of hydride are added: the first breaks the pi bond to form an imine anion intermediate, and the second adds to the imine carbon to create a dianion. jove.com Subsequent quenching with water protonates the dianion to yield the primary amine, (2-methanesulfonyl-5-nitrophenyl)methanamine. jove.com However, LiAlH₄ is highly reactive and may also reduce the nitro group.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). ncert.nic.inresearchgate.net The reaction is typically carried out under pressure and at elevated temperatures. While effective for nitrile reduction, catalytic hydrogenation also readily reduces aromatic nitro groups to amines. researchgate.net This can lead to the formation of (2-amino-5-(aminomethyl)phenyl)(methyl)sulfone if conditions are not carefully controlled. Achieving selectivity can be challenging; however, specific catalysts and conditions have been developed for the selective hydrogenation of nitriles. researchgate.netbme.hu For instance, using palladium catalysts in a biphasic solvent system with acidic additives has shown high selectivity for the conversion of benzonitrile (B105546) to benzylamine. researchgate.net
The electrophilic carbon of the nitrile group is susceptible to attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a valuable route for the synthesis of ketones. masterorganicchemistry.com
The reaction of this compound with a Grignard reagent (e.g., methylmagnesium bromide) would involve the nucleophilic addition of the alkyl group to the nitrile carbon, breaking one of the pi bonds and forming a magnesium salt of an imine. masterorganicchemistry.com This intermediate is stable until an aqueous acid workup is performed. masterorganicchemistry.com Hydrolysis of the imine salt then yields a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(2-(methylsulfonyl)-5-nitrophenyl)ethan-1-one. The strong electron-withdrawing groups on the aromatic ring would likely facilitate the initial nucleophilic addition step.
Transformations of the Nitro Group
The nitro (-NO₂) group is a key functional group that strongly influences the molecule's reactivity and can be transformed into several other nitrogen-containing functionalities.
The reduction of an aromatic nitro group is a common and important transformation in organic synthesis. The reaction proceeds stepwise, typically through nitroso (-NO) and hydroxylamino (-NHOH) intermediates, ultimately yielding an amino (-NH₂) group. wikipedia.org By choosing appropriate reagents and conditions, the reaction can often be stopped at intermediate stages.
Reduction to Amino Group: A complete reduction to the corresponding aniline (B41778) derivative, 2-methanesulfonyl-5-aminobenzonitrile, can be achieved with high selectivity, leaving the nitrile group intact. Common methods include:
Metals in Acid: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic method. wikipedia.org
Stannous Chloride (SnCl₂): Tin(II) chloride is a particularly mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like nitriles, esters, or ketones. acsgcipr.orgcommonorganicchemistry.comresearchgate.netmdma.chstackexchange.com The reaction is typically carried out in a solvent like ethanol (B145695). mdma.ch
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) (N₂H₄) or ammonium formate (B1220265) (HCOONH₄), with a catalyst like Pd/C, Raney Nickel, or Fe₃O₄. mdpi.comresearchgate.netresearchgate.net It is often highly selective for the nitro group and can be performed under mild conditions. mdpi.comsemanticscholar.org
Reduction to Hydroxylamino Group: Partial reduction of the nitro group to a hydroxylamino group (e.g., to form 2-methanesulfonyl-5-(hydroxylamino)benzonitrile) can be achieved using specific reagents. Zinc dust in the presence of aqueous ammonium chloride is a common method for this transformation. wikipedia.org
Formation of Azoxy Groups: Under certain conditions, particularly basic or neutral reductions, the nitroso and hydroxylamino intermediates can condense to form an azoxy compound. For example, treatment of nitroarenes with reagents like sodium arsenite or glucose in alkaline solution can lead to the formation of azoxy derivatives.
Table 2: Selective Reduction of the Nitro Group in this compound
| Product | Reagents and Conditions | Key Feature |
| 2-Methanesulfonyl-5-aminobenzonitrile | SnCl₂·2H₂O in Ethanol, reflux | High chemoselectivity for nitro group over nitrile. stackexchange.com |
| 2-Methanesulfonyl-5-aminobenzonitrile | Fe / aq. NH₄Cl, heat | Classic, effective reduction method. |
| 2-Methanesulfonyl-5-aminobenzonitrile | Pd/C, H₂ (catalytic hydrogenation) | Can also reduce the nitrile if not controlled. researchgate.net |
| 2-Methanesulfonyl-5-aminobenzonitrile | Pd/C, HCOOH (transfer hydrogenation) | Mild conditions, high selectivity. nih.gov |
| 2-Methanesulfonyl-5-(hydroxylamino)benzonitrile | Zn / aq. NH₄Cl | Stops at the hydroxylamine (B1172632) stage. wikipedia.org |
| 2,2'-Bis(methanesulfonyl)-5,5'-dicyanoazoxybenzene | Na₃AsO₃ (Sodium arsenite), aq. NaOH | Condensation of intermediates. |
The benzene ring of this compound is extremely electron-deficient due to the combined electron-withdrawing power of the nitro, methanesulfonyl, and cyano substituents. researchgate.netresearchgate.netnumberanalytics.com All three groups withdraw electron density from the ring through both the inductive effect (due to the electronegativity of the atoms attached to the ring) and the resonance effect (delocalization of pi electrons). numberanalytics.comminia.edu.eg
This severe electron deficiency has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is highly deactivated towards attack by electrophiles (e.g., in nitration, halogenation, Friedel-Crafts reactions). numberanalytics.com The electron-withdrawing groups reduce the nucleophilicity of the benzene ring, making it much less reactive than benzene itself. minia.edu.eg Electrophilic substitution, if forced to occur, would be directed to the meta positions relative to the existing substituents (C4 and C6), which are the least deactivated positions.
Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the substituents makes the aromatic ring highly susceptible to attack by nucleophiles. numberanalytics.comwikipedia.org This is particularly true for positions ortho and para to the strong electron-withdrawing groups. libretexts.org If a suitable leaving group (like a halogen) were present on the ring, it could be readily displaced by a nucleophile via an addition-elimination (SₙAr) mechanism. wikipedia.orglibretexts.orgyoutube.com The electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring, thereby lowering the activation energy for the reaction. libretexts.orgyoutube.com In this compound, the hydrogen atoms are not good leaving groups, but this inherent activation is a key feature of its electronic structure.
Reactions Involving the Sulfonyl Group
The methanesulfonyl group is a key player in the reactivity of this compound, primarily through its potential to be displaced in nucleophilic aromatic substitution reactions and its influence on the stability of the molecule.
Stability and Potential for Elimination
Aryl sulfones are generally considered stable compounds. The carbon-sulfur bond in this compound is robust under many conditions. However, the presence of strong electron-withdrawing groups, such as the nitro group at the para-position and the nitrile group at the meta-position relative to the sulfonyl group, significantly polarizes the C-S bond. This polarization makes the carbon atom attached to the sulfonyl group susceptible to nucleophilic attack.
Elimination of the methanesulfonyl group as a sulfinate anion (:SO2R−) is a known process in certain contexts, particularly when the aromatic ring is activated. In the case of this compound, strong nucleophiles can attack the ipso-carbon, leading to the displacement of the methanesulfonyl group. This process is a type of nucleophilic aromatic substitution (SNAr).
Role as an Activating Group
The methanesulfonyl group is a strong electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, and more importantly for the reactivity of this compound, it acts as a powerful activating group for nucleophilic aromatic substitution (SNAr). By withdrawing electron density from the aromatic ring, it reduces the electron density at the carbon atoms, particularly at the ortho and para positions, making them more electrophilic and thus more susceptible to attack by nucleophiles.
In this compound, the combined electron-withdrawing effects of the methanesulfonyl, nitro, and nitrile groups make the aromatic ring highly electron-deficient. This high degree of activation facilitates the displacement of a suitable leaving group. While halides are more common leaving groups in SNAr reactions, the methanesulfonyl group can also be displaced, especially with the strong activation provided by the nitro group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism. masterorganicchemistry.com
Multicomponent Reactions and Cascade Processes
The unique electronic properties of this compound make it a potential substrate for complex transformations such as multicomponent and cascade reactions, leading to the rapid construction of complex molecular architectures.
Intermolecular and Intramolecular Cyclizations
While specific examples involving this compound are not extensively documented, the reactivity of related benzonitrile derivatives suggests potential pathways for cyclization reactions.
Intermolecular Cyclizations: The activated aromatic ring of this compound can react with bifunctional nucleophiles in an intermolecular fashion. For instance, a dinucleophile could potentially displace the methanesulfonyl group and subsequently react with the nitrile group to form a heterocyclic system.
Intramolecular Cyclizations: If a suitable nucleophilic moiety is present in a side chain attached to the aromatic ring, intramolecular cyclization can occur. Research on related compounds, such as those involving sulfonium (B1226848) salts, has demonstrated the feasibility of base-induced intramolecular cyclizations to form various heterocyclic structures. nih.govorganic-chemistry.org For example, a tethered nucleophile could attack the carbon bearing the sulfonyl group, leading to a cyclic product.
The following table summarizes a selection of cyclization reactions involving related sulfone-containing compounds, illustrating the potential for such transformations.
| Reactant(s) | Reaction Type | Product Type | Reference |
| (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts | Intramolecular Cyclization | 5-Aryl-3(2H)-furanones | nih.govorganic-chemistry.org |
| Benzothiazole-substituted propargyl alcohol and allylcyclopropane sulfonyl chloride | Radical Cyclization/Migration Cascade | Spirocyclic vinyl sulfones | rsc.org |
Scaffold Reorganizations
Mechanistic Studies and Kinetic Investigations
The mechanism of nucleophilic aromatic substitution (SNAr) is central to understanding the reactivity of this compound. The reaction typically proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq
The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic effects of the substituents on the aromatic ring. For this compound, the presence of three strong electron-withdrawing groups is expected to significantly accelerate the rate of nucleophilic attack.
Recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise pathway. springernature.com The specific mechanism for reactions involving this compound would likely depend on the specific reaction conditions and the nature of the attacking nucleophile.
Isolation and Characterization of Reaction Intermediates
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is predicated on the formation of a transient, stabilized intermediate. Although direct isolation and characterization of the reaction intermediate for this specific compound are not extensively documented in publicly available literature, its structure and properties can be inferred from the well-established mechanism of SNAr reactions involving highly electron-deficient aromatic systems. The key intermediate formed during these reactions is known as a Meisenheimer complex. wikipedia.orgresearchgate.net
A Meisenheimer complex is a negatively charged, non-aromatic cyclohexadienyl anion that results from the addition of a nucleophile to the electron-poor aromatic ring. springernature.com For this compound, the presence of two potent electron-withdrawing groups—the nitro group (-NO₂) at the 5-position and the methanesulfonyl group (-SO₂CH₃) at the 2-position—creates a significant electron deficiency on the benzene ring. This electronic arrangement makes the carbon atom attached to the methanesulfonyl leaving group (C-2) highly electrophilic and susceptible to nucleophilic attack.
Upon attack by a nucleophile (e.g., an alkoxide, amine, or thiolate), a resonance-stabilized Meisenheimer complex is formed. The negative charge introduced by the nucleophile is delocalized across the π-system of the ring and, crucially, onto the electron-withdrawing nitro and methanesulfonyl groups. The resonance structures illustrate that the charge is preferentially stabilized on the oxygen atoms of the nitro group and the sulfonyl group, which is a key factor in the relatively low activation energy for the formation of this intermediate. researchgate.net
The general structure of the Meisenheimer complex formed from this compound and a generic nucleophile (Nu⁻) is depicted below:

The characterization of such intermediates, when stable enough to be observed or isolated, is typically achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, as the change in hybridization of the carbon atom at the site of nucleophilic attack from sp² to sp³ results in a characteristic upfield shift in the ¹³C NMR spectrum. Proton (¹H) NMR would also show distinct changes in the chemical shifts of the aromatic protons. Additionally, UV-Visible spectroscopy can be employed, as Meisenheimer complexes are often highly colored due to the extensive charge delocalization. wikipedia.org
While stable and isolable Meisenheimer salts are known for some aromatic compounds with multiple, strongly electron-withdrawing groups (like 1,3,5-trinitrobenzene), the intermediate formed from this compound is expected to be a transient species in a typical SNAr reaction, proceeding to the final product by the expulsion of the methanesulfinate (B1228633) leaving group. wikipedia.orglibretexts.org
Kinetic Isotope Effects
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting step and providing insight into the structure of the transition state. wikipedia.org For the nucleophilic aromatic substitution reactions of this compound, KIEs could offer definitive evidence regarding the nature of the reaction mechanism, particularly in distinguishing between a classical two-step (addition-elimination) mechanism and a concerted mechanism.
In the context of SNAr, both primary and secondary KIEs could be informative. A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For instance, if the C-S bond cleavage were the rate-limiting step, a significant primary heavy-atom KIE would be expected when comparing the reaction rates of substrates containing different isotopes of sulfur (e.g., ³²S vs. ³⁴S).
Conversely, if the initial nucleophilic attack and formation of the Meisenheimer complex is the rate-limiting step, then breaking the C-S bond occurs in a subsequent, faster step. In this scenario, a negligible or very small sulfur KIE would be observed. The generally accepted SNAr mechanism posits that the formation of the Meisenheimer complex is typically the rate-determining step, which would predict a small sulfur KIE. nih.gov
Recent studies on some SNAr systems, however, have provided evidence for concerted mechanisms, where the attack of the nucleophile and the departure of the leaving group occur in a single step. nih.govrsc.org In such a case, a significant primary KIE would be expected for the bond to the leaving group.
A secondary kinetic isotope effect involves isotopic substitution at a position not directly involved in bond breaking or formation in the rate-limiting step. wikipedia.org For example, substituting the hydrogen atoms on the methyl group of the methanesulfonyl moiety with deuterium (B1214612) (CD₃) could reveal information about the transition state. A change in the reaction rate upon this substitution would be a secondary KIE, likely arising from changes in hyperconjugation or steric effects in the transition state.
| Isotopic Substitution | Type of KIE | Expected Magnitude for Stepwise Mechanism (Rate-Limiting Attack) | Expected Magnitude for Concerted Mechanism | Information Provided |
|---|---|---|---|---|
| ³²S / ³⁴S in Sulfonyl Group | Primary | k₃₂ / k₃₄ ≈ 1 (Small) | k₃₂ / k₃₄ > 1 (Significant) | Indicates whether C-S bond cleavage is part of the rate-determining step. |
| ¹²C / ¹³C at C-2 | Primary | k₁₂ / k₁₃ > 1 (Significant) | k₁₂ / k₁₃ > 1 (Significant) | Confirms C-Nu bond formation is part of the rate-determining step. |
| ¹H / ²H on Nucleophile (e.g., N-H) | Primary | kH / kD > 1 (If proton transfer is rate-limiting) | kH / kD > 1 (If proton transfer is involved) | Elucidates the role of proton transfer in reactions with protic nucleophiles. |
Experimental determination of these KIEs would be invaluable in confirming the precise reaction mechanism for this compound and would contribute to the broader understanding of SNAr reactions, particularly concerning the emerging evidence for a mechanistic continuum between stepwise and concerted pathways. rsc.org
Chemical Derivatization and Scaffold Applications of 2 Methanesulfonyl 5 Nitrobenzonitrile
Synthesis of Structurally Diverse Benzonitrile (B105546) Derivatives
The primary route for the derivatization of 2-methanesulfonyl-5-nitrobenzonitrile is through nucleophilic aromatic substitution (SNAr). In this reaction, the methanesulfonyl group (-SO₂CH₃) acts as an effective leaving group, facilitated by the strong electron-withdrawing nature of the para-nitro group, which stabilizes the intermediate Meisenheimer complex. nih.gov This allows for the introduction of a wide array of functional groups at the 2-position of the benzonitrile ring by reacting it with various nucleophiles.
This strategy enables the synthesis of a broad spectrum of derivatives. Oxygen, nitrogen, and sulfur-based nucleophiles are commonly employed to displace the methanesulfonyl group, leading to the formation of new ether, amine, and thioether linkages, respectively. beilstein-journals.org For instance, reacting this compound with phenols, alcohols, amines, or thiols in the presence of a suitable base yields the corresponding substituted 5-nitrobenzonitrile products. This reliable and high-yielding transformation makes the parent compound a valuable starting material for creating diverse molecular structures.
| Starting Material | Nucleophile (Generic) | Product Class | Resulting Linkage |
|---|---|---|---|
| This compound | R-OH (Alcohols/Phenols) | 2-Alkoxy/Aryloxy-5-nitrobenzonitriles | C-O Bond |
| This compound | R-NH₂ (Amines) | 2-Amino-5-nitrobenzonitriles | C-N Bond |
| This compound | R-SH (Thiols) | 2-Thio-5-nitrobenzonitriles | C-S Bond |
Utilization as a Synthetic Building Block for Complex Architectures
Beyond simple substitution, this compound and its close analogs serve as foundational building blocks for constructing more complex molecular frameworks, including various heterocyclic and polycyclic systems.
The benzonitrile moiety, particularly when activated by electron-withdrawing groups, can participate in annulation reactions to form fused ring systems. While direct synthesis of benzo[h]quinolines from this compound is not prominently documented, the closely related compound 2-methyl-5-nitrobenzonitrile (B181607) has been shown to undergo a substituent-dependent, chemoselective reaction to produce highly functionalized benzo[h]quinolines. This transformation typically involves a multi-step reaction with α,β-unsaturated compounds in the presence of a base. The reactivity of the nitrile group and the activated benzene (B151609) ring are key to the cyclization and aromatization steps that form the fused quinoline (B57606) core. The strong electronic activation provided by the methanesulfonyl group in place of the methyl group suggests its potential utility in similar synthetic strategies for accessing these complex polycyclic scaffolds.
In a similar vein to the formation of quinolines, analogs of this compound are used to construct other heterocyclic rings. For example, the reaction of 2-methyl-5-nitrobenzonitrile with certain reagents can lead to the formation of 4-benzylpyran derivatives. This type of transformation highlights the versatility of the substituted benzonitrile core in cycloaddition or condensation-cyclization reaction cascades. The specific reaction pathway and resulting heterocyclic scaffold can often be controlled by the choice of reactants and reaction conditions, allowing for the targeted synthesis of different ring systems from a common precursor.
Aromatic compounds containing nitro and sulfone functionalities are common structural motifs in agrochemicals. Nucleophilic aromatic substitution is a key reaction in the synthesis of many commercial herbicides and pesticides. nih.gov While the specific use of this compound as a direct intermediate in the synthesis of a named agrochemical is not detailed in the available literature, its chemical nature makes it a plausible candidate for such applications. Its ability to readily react with various nucleophiles allows for the introduction of toxophoric or physiologically active moieties necessary for biological activity in agricultural applications.
Rational Design of New Compounds based on Reactivity Profiles
Rational design is a methodical approach to developing new molecules based on a thorough understanding of the biological targets and chemical mechanisms involved. nih.gov The predictable and well-understood reactivity of this compound makes it an excellent tool for this strategy.
The core of its utility in rational design lies in the SNAr reaction. Key aspects of its reactivity profile include:
Activated System: The para-nitro group strongly activates the C2 position for nucleophilic attack.
Reliable Leaving Group: The methanesulfonyl group is a consistent and efficient leaving group.
Predictable Regioselectivity: Reactions occur selectively at the C2 position, avoiding mixtures of isomers.
This predictable behavior allows chemists to design a target molecule and retrospectively select the appropriate nucleophile needed to synthesize it from the this compound starting material. This knowledge-driven approach is more efficient than traditional trial-and-error methods, enabling the targeted synthesis of compounds with specific desired structural features for evaluation as pharmaceuticals or other functional materials. nih.gov
Development of Libraries of Related Compounds
Target-focused compound libraries are collections of molecules designed to interact with a specific protein or family of related biological targets. These libraries are crucial tools in drug discovery and high-throughput screening. This compound is an ideal starting point, or scaffold, for the creation of such libraries.
Future Research Directions
Development of Greener and More Sustainable Synthetic Methodologies
Current synthetic routes to aromatic sulfones and nitro compounds often rely on harsh reagents and generate significant chemical waste. Future research should focus on developing more environmentally benign methods for the synthesis of 2-methanesulfonyl-5-nitrobenzonitrile. Key areas of exploration include:
Catalyst-Free and Metal-Free Reactions: Investigating novel synthetic pathways that eliminate the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. nih.gov Microwave-assisted organic synthesis, for example, has shown promise in the rapid and efficient synthesis of related nitro sulfones without a catalyst. nih.gov
Use of Sustainable Solvents: Exploring the use of deep eutectic solvents (DESs) as recyclable and biodegradable reaction media. rsc.org These solvents have been successfully employed in the synthesis of other (hetero)aryl sulfones and could offer a greener alternative to volatile organic compounds (VOCs). rsc.org
Direct C-H Sulfonylation: Developing methods for the direct introduction of the methanesulfonyl group onto a 5-nitrobenzonitrile precursor, thus avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, better control over reaction parameters, and easier scalability compared to traditional batch processes.
A summary of potential green synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages |
| Catalyst-Free Synthesis | Reduced cost, lower toxicity, simplified purification |
| Deep Eutectic Solvents | Recyclable, biodegradable, low cost |
| Direct C-H Functionalization | Improved atom economy, fewer synthetic steps |
| Flow Chemistry | Enhanced safety, scalability, and process control |
Advanced Spectroscopic Characterization under Non-Standard Conditions
While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are crucial for routine characterization, the application of advanced spectroscopic methods under non-standard conditions could provide deeper insights into the molecular properties of this compound. Future research could involve:
In-situ Spectroscopy: Utilizing techniques such as in-situ IR or Raman spectroscopy to monitor the synthesis of the compound in real-time. This can provide valuable information about reaction kinetics, intermediates, and byproducts, aiding in reaction optimization.
Cryogenic Spectroscopy: Performing spectroscopic measurements at very low temperatures to study the conformational isomers and weak intermolecular interactions of the molecule in the solid state.
Time-Resolved Spectroscopy: Employing ultrafast spectroscopic techniques to investigate the excited-state dynamics of this compound, which could be relevant for potential applications in materials science and photochemistry.
Solid-State NMR: Using solid-state NMR to probe the local environment of the atoms in the crystalline structure, providing information that is complementary to X-ray diffraction data.
Integration of Machine Learning in Reaction Prediction and Optimization
The field of organic chemistry is increasingly benefiting from the application of machine learning (ML) and artificial intelligence. medium.com For this compound, future research could leverage ML for:
Predicting Reaction Outcomes: Developing ML models to predict the most likely products and yields of reactions involving this compound under various conditions. acs.orgrsc.org These models can be trained on large datasets of known chemical reactions from the scientific literature and patents. acs.org
Optimizing Reaction Conditions: Using neural networks to recommend optimal reaction conditions, such as solvent, catalyst, temperature, and reagents, to maximize the yield and purity of the desired product. nih.gov
Accelerating Discovery of New Reactions: Employing ML algorithms to identify novel and unconventional reaction pathways for the synthesis and functionalization of this compound and its derivatives.
The table below outlines the potential applications of machine learning in the study of this compound.
| Machine Learning Application | Potential Impact |
| Reaction Outcome Prediction | Reduced number of trial-and-error experiments |
| Condition Optimization | Improved reaction efficiency and product yield |
| New Reaction Discovery | Acceleration of innovation in synthetic chemistry |
Exploration of New Chemical Transformations and Cascade Reactions
The multifunctionality of this compound makes it an excellent substrate for exploring novel chemical transformations and cascade reactions. Future research in this area could focus on:
Selective Functionalization: Developing methodologies for the selective transformation of one of the three functional groups (nitro, cyano, or methanesulfonyl) while leaving the others intact. This would enable the synthesis of a diverse library of derivatives.
Cascade Reactions: Designing one-pot multi-step reactions that utilize the inherent reactivity of the functional groups to rapidly build molecular complexity. baranlab.org For instance, the nitro group could be reduced to an amine, which could then participate in an intramolecular cyclization with the nitrile group. The cyano group can also act as a radical acceptor in cascade reactions to construct various heterocyclic and carbocyclic systems. rsc.org
Denitrative Coupling: Investigating transition-metal-catalyzed cross-coupling reactions where the nitro group acts as a leaving group, allowing for the introduction of new substituents onto the aromatic ring. acs.org
Computational Design of Novel Derivatives with Tuned Reactivity
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. Future research could employ these methods to:
Predict Reactivity: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the electron distribution, molecular orbitals, and reaction energy profiles for this compound. This can help in understanding its reactivity and predicting the regioselectivity of its reactions.
Design Novel Derivatives: Computationally designing new derivatives of this compound with tailored electronic and steric properties for specific applications. For example, by introducing different substituents on the aromatic ring, it may be possible to tune the compound's properties for use in medicinal chemistry or materials science.
Elucidate Reaction Mechanisms: Using computational modeling to investigate the detailed mechanisms of reactions involving this compound, including the structures of transition states and intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
